molecular formula C13H15F3N4O B6626169 (2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol

(2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol

Cat. No.: B6626169
M. Wt: 300.28 g/mol
InChI Key: CLQGUIYTJQJSSA-NSHDSACASA-N
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Description

(2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol is a complex organic compound featuring a tetrazole ring, a trifluoromethyl group, and a butanol moiety

Properties

IUPAC Name

(2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15F3N4O/c1-2-11(21)8-20-18-12(17-19-20)7-9-3-5-10(6-4-9)13(14,15)16/h3-6,11,21H,2,7-8H2,1H3/t11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLQGUIYTJQJSSA-NSHDSACASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CN1N=C(N=N1)CC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](CN1N=C(N=N1)CC2=CC=C(C=C2)C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the tetrazole ring through a cycloaddition reaction between an azide and a nitrile compound. The trifluoromethyl group is introduced via nucleophilic substitution reactions, often using trifluoromethylating agents such as trifluoromethyl phenyl sulfone .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors for cycloaddition reactions and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while reduction can produce various alcohol derivatives.

Scientific Research Applications

(2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of (2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The tetrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-1-[5-[[4-(trifluoromethyl)phenyl]methyl]tetrazol-2-yl]butan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

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